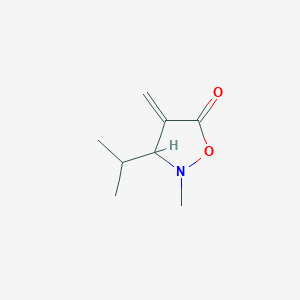

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one is a chemical compound with a unique structure that includes a five-membered ring containing nitrogen and oxygen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one can be achieved through the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux . This method provides a short and effective route to the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of readily available starting materials and standard organic synthesis techniques. The scalability of the synthetic route mentioned above makes it suitable for industrial applications.

Análisis De Reacciones Químicas

Types of Reactions

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions typically involve standard laboratory techniques such as reflux, stirring, and temperature control.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Aplicaciones Científicas De Investigación

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparación Con Compuestos Similares

Similar Compounds

- 2-Oxazolidinone, 3-methyl-5-methylene-

- Isoxazolidin-5-ones

- Oxazin-6-ones

Uniqueness

3-isopropyl-2-methyl-4-methyleneisoxazolidin-5-one is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen in its ring structure.

Actividad Biológica

3-Isopropyl-2-methyl-4-methyleneisoxazolidin-5-one, commonly referred to as MZ-6, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article delves into the biological activity of MZ-6, exploring its mechanisms of action, therapeutic potential, and comparative efficacy against other compounds.

Chemical Structure and Synthesis

MZ-6 is characterized by its unique α-methylene-γ-lactone structure, which is known for its reactivity with sulfhydryl groups in proteins, potentially leading to significant biological effects. The synthesis of MZ-6 involves the reaction of allyl bromide derivatives with N-substituted hydroxylamine hydrochlorides in the presence of tert-butoxide in tert-butanol at reflux conditions.

The biological activity of MZ-6 is primarily attributed to its interaction with specific molecular targets within cells. The compound can modulate the activity of enzymes and receptors, leading to various biological effects such as apoptosis and inhibition of cell migration. It has been shown to down-regulate key proteases like metalloproteinase-9 and urokinase plasminogen activator, which are involved in cancer cell metastasis .

Anticancer Properties

MZ-6 has demonstrated considerable cytotoxicity against various cancer cell lines, including breast cancer MCF-7 and MDA-MB-231 cells. In vitro studies revealed that MZ-6 and parthenolide (a related compound) exhibited similar levels of cytotoxicity against these cell lines. However, MZ-6 was particularly noted for its anti-invasive properties, significantly suppressing the migration of MCF-7 cells while having less effect on the more aggressive MDA-MB-231 cells .

Apoptosis Induction

Research indicates that MZ-6 induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) generation and altering mitochondrial membrane potential. The compound's ability to induce late-stage apoptosis was confirmed through assays measuring live and apoptotic cell populations .

Comparison with Other Compounds

In comparative studies, MZ-6 was evaluated alongside other methyleneisoxazolidinones such as MZ-14. While both compounds showed antiproliferative effects, MZ-6 was found to be less cytotoxic than MZ-14 but exhibited a stronger radiosensitizing effect when combined with X-ray treatment . This suggests that while it may be less effective at inducing direct cytotoxicity, it could enhance the efficacy of conventional therapies.

Case Studies

Propiedades

IUPAC Name |

2-methyl-4-methylidene-3-propan-2-yl-1,2-oxazolidin-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-5(2)7-6(3)8(10)11-9(7)4/h5,7H,3H2,1-2,4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHIHYMJDYSGHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=C)C(=O)ON1C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467474 |

Source

|

| Record name | 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

880480-25-1 |

Source

|

| Record name | 5-Isoxazolidinone, 2-methyl-4-methylene-3-(1-methylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.